molecular formula C10H18F3NO3 B6197027 3-(2-methylpropyl)pyrrolidin-3-ol, trifluoroacetic acid CAS No. 2680531-46-6

3-(2-methylpropyl)pyrrolidin-3-ol, trifluoroacetic acid

Cat. No.: B6197027
CAS No.: 2680531-46-6
M. Wt: 257.3
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Description

3-(2-methylpropyl)pyrrolidin-3-ol, trifluoroacetic acid: is a compound that combines a pyrrolidine ring with a trifluoroacetic acid moiety. The presence of the trifluoroacetic acid group imparts unique chemical properties to the compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methylpropyl)pyrrolidin-3-ol, trifluoroacetic acid typically involves the reaction of 3-(2-methylpropyl)pyrrolidin-3-ol with trifluoroacetic acid. The reaction is usually carried out under controlled conditions to ensure the desired product is obtained with high purity and yield. Common reagents used in this synthesis include trifluoroacetic anhydride and a suitable base to neutralize the reaction mixture.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to maximize yield and minimize waste, ensuring cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

3-(2-methylpropyl)pyrrolidin-3-ol, trifluoroacetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The trifluoroacetic acid group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(2-methylpropyl)pyrrolidin-3-ol, trifluoroacetic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-methylpropyl)pyrrolidin-3-ol, trifluoroacetic acid involves its interaction with specific molecular targets and pathways. The trifluoroacetic acid group can enhance the compound’s ability to interact with enzymes and receptors, potentially modulating their activity. The pyrrolidine ring may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-(2-methylpropyl)pyrrolidine: Lacks the trifluoroacetic acid group, resulting in different chemical properties and reactivity.

    3-(2-methylpropyl)pyrrolidin-3-ol: Similar structure but without the trifluoroacetic acid moiety, affecting its solubility and stability.

    Trifluoroacetic acid: A simpler compound that lacks the pyrrolidine ring, used primarily as a reagent in organic synthesis.

Uniqueness

The combination of the pyrrolidine ring and trifluoroacetic acid group in 3-(2-methylpropyl)pyrrolidin-3-ol, trifluoroacetic acid imparts unique chemical properties, such as enhanced reactivity and stability. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

2680531-46-6

Molecular Formula

C10H18F3NO3

Molecular Weight

257.3

Purity

95

Origin of Product

United States

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